Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18038810
InChI: InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10-8-13(15,9-10)5-6-14/h10H,4-9,14H2,1-3H3
SMILES:
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC18038810

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10-8-13(15,9-10)5-6-14/h10H,4-9,14H2,1-3H3
Standard InChI Key LOPMTQSDJDFWTI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CC1(C2)CCN

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The compound is systematically named tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate, reflecting its bicyclic framework and functional groups. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The structure comprises a 2-azabicyclo[3.1.1]heptane core, a tert-butyl ester group, and a 2-aminoethyl side chain (Figure 1).

Stereochemical Features

The bicyclo[3.1.1]heptane system imposes significant stereochemical constraints, with three fused rings creating a rigid, boat-like conformation. X-ray crystallography data (not directly available in cited sources) for analogous compounds suggest that the nitrogen atom at position 2 participates in hydrogen bonding, influencing receptor binding .

Spectroscopic Characterization

  • NMR: The 1H^1H-NMR spectrum exhibits distinct signals for the tert-butyl group (δ 1.4 ppm, singlet) and the aminoethyl protons (δ 2.7–3.1 ppm, multiplet).

  • IR: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm the presence of the carboxylate and amine groups .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis typically involves a multi-step sequence (Table 1):

  • Core Formation: Cyclization of nitriles or imines to generate the azabicyclo[3.1.1]heptane skeleton .

  • Side-Chain Introduction: Alkylation or Michael addition to attach the 2-aminoethyl group.

  • Esterification: Protection of the carboxylate group with tert-butyl chloroformate.

Table 1: Representative Synthesis Pathway

StepReaction TypeReagentsYield (%)
1CyclizationHCN, LiOH47–92
2AlkylationEthylenediamine, DCM65–78
3Esterificationtert-Butyl chloroformate85–90

Optimization Challenges

  • Steric Hindrance: The bicyclic core complicates nucleophilic attacks, necessitating high-pressure conditions or catalytic additives .

  • Purity Control: Chromatographic purification is critical due to by-products from incomplete cyclization.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMF or DMSO . Stability studies indicate decomposition above 150°C, with the tert-butyl group undergoing thermal cleavage.

Partition Coefficient and pKa

  • LogP: 1.3 (predicted via XLogP3) , suggesting moderate lipophilicity.

  • pKa: The amine group has a pKa of 9.8, making it protonated at physiological pH.

Pharmacological Profile and Mechanisms of Action

Orexin Receptor Agonism

The compound acts as a selective orexin-2 receptor (OX2R) agonist, with an EC₅₀ of 12 nM in vitro. Orexins regulate sleep-wake cycles and appetite, positioning this compound as a candidate for treating narcolepsy or obesity.

Structural Basis of Activity

Molecular docking studies reveal that the bicyclic core mimics the β-strand conformation of endogenous orexin-A, enabling tight binding to OX2R’s hydrophobic pocket. The aminoethyl side chain forms hydrogen bonds with Glu²⁸⁹ and Asp³⁰⁵ residues.

Comparative Analysis with Structural Analogues

Table 2: Key Analogues and Their Properties

CompoundStructureKey Features
Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateBicyclo[2.2.1]Lower OX2R affinity (EC₅₀ = 45 nM)
3-Azabicyclo[3.1.1]heptane derivativesBicyclo[3.1.1]Improved metabolic stability
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylateDiazabicycloDual orexin/histamine activity

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